molecular formula C27H23ClF4N4O3 B608645 LP533401 hcl CAS No. 1040526-12-2

LP533401 hcl

Cat. No. B608645
CAS RN: 1040526-12-2
M. Wt: 562.94
InChI Key: BHBWZCUMIXCDPM-CHXZROHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP533401 hcl is an inhibitor of Tryptophan hydroxylase-1 (Tph-1), an isoenzyme of tryptophan hydroxylase and the initial enzyme in gut- and lung-derived serotonin biosynthesis . Tph-1 is mainly expressed in the gut and lung . In rat RBL2H3 cells expressing Tph1, LP533401 (1 μM) completely inhibited serotonin production .


Molecular Structure Analysis

The molecular formula of LP533401 hcl is C27H23ClF4N4O3 . Its molecular weight is 562.94 . The chemical name is (2S)-2-amino-3-(4-(2-imino-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)-2,3-dihydropyrimidin-4-yl)phenyl)propanoic acid hydrochloride .


Chemical Reactions Analysis

LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .


Physical And Chemical Properties Analysis

LP533401 hcl is a solid substance . It is soluble in DMSO (≥56.3 mg/mL) and EtOH (≥19.4 mg/mL), but insoluble in H2O .

Scientific Research Applications

Inhibition of Tryptophan Hydroxylase-1

LP533401 hcl is a known inhibitor of Tryptophan Hydroxylase-1 (Tph-1), an enzyme responsible for the synthesis of peripheral serotonin . Tph-1 is an isoenzyme of tryptophan hydroxylase and is the initiating enzyme for the biosynthesis of gut and lung-derived serotonin . LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .

Regulation of Serotonin Synthesis

LP533401 hcl has been used in studies aiming to establish if the inhibition of serotonin synthesis may affect the kynurenine pathway activity in bone tissue and its potential consequence with regard to osteogenesis and bone mineral status .

Treatment of Chronic Kidney Disease (CKD)

LP533401 hcl has been used in experimental models of Chronic Kidney Disease (CKD). It has been found that LP533401 hcl at a dose of 30 mg/kg decreased kynurenine concentration and kynurenine/tryptophan concentration ratio in bone trabecula in comparison with untreated nephrectomized rats .

Improvement of Bone Health

In the same study, LP533401 hcl at a dose of 30 mg/kg significantly increased femur mass, global bone mineral area (BMA), and global bone mineral content (BMC). It also significantly increased BMC and bone mineral density (BMD) in the femur trabecular region .

Modulation of the Paracrine Kynurenic System in Bone

LP533401 hcl has been found to modulate the paracrine kynurenic system in the bone of rats with CKD. Its modulation during LP533401 treatment was associated with impaired bone mineral status .

Treatment of Renal Osteodystrophy

LP533401 hcl has been suggested as a therapeutic option for renal osteodystrophy, affecting renal calcium handling, vitamin D metabolism, and bone health in uremic rats .

Mechanism of Action

Target of Action

LP533401 hydrochloride, also known as LP-533401 hcl, is primarily an inhibitor of Tryptophan hydroxylase-1 (Tph-1) . Tph-1 is an isoenzyme of tryptophan hydroxylase and is the initial enzyme in gut- and lung-derived serotonin biosynthesis . It is mainly expressed in the gut and lung .

Mode of Action

LP533401 hcl interacts with the residues Tyr235 and Phe241 of Tph-1, reducing the activity of recombinant wild-type TPH-1 by 70% . This interaction results in the complete inhibition of serotonin production in cells expressing Tph1 .

Biochemical Pathways

The primary biochemical pathway affected by LP533401 hcl is the serotonin synthesis pathway in the gut and lungs . By inhibiting Tph-1, LP533401 hcl reduces the production of serotonin, a neurotransmitter that plays a crucial role in various physiological processes .

Pharmacokinetics

In rodents, orally administered LP533401 hcl is incapable of crossing the blood-brain barrier . This suggests that the compound primarily acts on peripheral tissues, such as the gut and lungs, without affecting the central nervous system .

Result of Action

The inhibition of serotonin production by LP533401 hcl has several molecular and cellular effects. In mice, it dose-dependently reduces serum serotonin concentration by 30% . In ovariectomized female mice, treatment with LP533401 hcl increases bone mass and bone-formation parameters, such as osteocalcin serum concentration, osteoblast numbers, and bone formation rate . Furthermore, it completely rescues the ovariectomy-induced osteopenia .

Action Environment

The action of LP533401 hcl is influenced by various environmental factors. Moreover, its effects on bone mass and formation suggest that it may be particularly effective in environments where bone loss is a concern, such as in postmenopausal women .

Future Directions

LP533401 hcl has shown potential in medical research. For instance, it has been used in studies related to osteoporosis and pulmonary hypertension . In ovariectomized female mice, LP533401 increased bone mass and bone-formation parameters . In transgenic mice with pulmonary hypertension, LP533401 significantly reduced lung and blood 5-HT levels . These findings suggest potential future applications of LP533401 hcl in treating these conditions.

  • “Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis” by Yadav VK, Balaji S, Suresh PS, et al .
  • “Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice” by Abid S, Houssaini A, Chevarin C, et al . These papers provide valuable insights into the potential applications of LP533401 hcl in medical research.

properties

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWZCUMIXCDPM-CHXZROHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP533401 hcl

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